![molecular formula C16H14N4O B2398001 N-[2-(1H-imidazol-1-yl)phenyl]-N'-phenylurea CAS No. 68008-13-9](/img/structure/B2398001.png)
N-[2-(1H-imidazol-1-yl)phenyl]-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(1H-imidazol-1-yl)phenyl]-N’-phenylurea” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are several methods used for the synthesis of imidazole-containing compounds . The derivatives of 1, 3-diazole show different biological activities .
Molecular Structure Analysis
The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA and powder XRD techniques .
Chemical Reactions Analysis
Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Physical And Chemical Properties Analysis
The variations in the thermodynamic functional parameters (i.e., heat capacity, entropy, and enthalpy) were examined from 100 to 700 K using the computed wavenumbers of the title molecule .
Applications De Recherche Scientifique
Abiotic and Biotic Processes Governing the Fate of Phenylurea Herbicides
Phenylurea herbicides, due to their widespread use in agriculture, pose environmental concerns. The biodegradation of these compounds is crucial for mitigating their persistence in soil and water. A comprehensive review by Hussain et al. (2015) on phenylurea herbicides outlines the importance of understanding the abiotic and biotic processes that govern their fate in the environment. This knowledge aids in the development of strategies for reducing the environmental impact of these chemicals (Hussain et al., 2015).
Pharmacophore Design of p38α MAP Kinase Inhibitors
The pharmacophore design of inhibitors targeting the p38α MAP kinase, which plays a significant role in inflammatory processes, has been explored using imidazole scaffolds. Scior et al. (2011) reviewed the literature on synthetic compounds with tri- and tetra-substituted imidazole scaffolds, highlighting their potential in designing selective inhibitors for the p38 MAP kinase (Scior et al., 2011).
Imidazole Derivatives in Medicinal Chemistry
Imidazole derivatives have a prominent place in medicinal chemistry due to their presence in natural compounds and various pharmaceuticals. A review by Sharma et al. (2016) discusses the significance of the imidazole nucleus in living organisms and its wide range of pharmacological activities. This review highlights the diverse therapeutic potentials of imidazole derivatives, underscoring their role in drug development (Sharma et al., 2016).
Corrosion Inhibition by Imidazoline and Derivatives
Imidazoline and its derivatives are known for their effectiveness as corrosion inhibitors, particularly in the petroleum industry. A review by Sriplai and Sombatmankhong (2023) discusses their application, highlighting the chemical structures that contribute to their inhibitory properties and the environmental benefits of using these compounds (Sriplai & Sombatmankhong, 2023).
Antimicrobial Activities of Imidazole
The antimicrobial properties of imidazole make it a valuable compound in pharmaceutical industries for the manufacturing of drugs like ketoconazole. A literature review aims to explore the effects of synthetic compounds on antimicrobial organisms, highlighting the potential of imidazole as an active drug against microbial resistance (American Journal of IT and Applied Sciences Research, 2022).
Mécanisme D'action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological properties .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence the bioavailability of this compound.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment.
Orientations Futures
Propriétés
IUPAC Name |
1-(2-imidazol-1-ylphenyl)-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c21-16(18-13-6-2-1-3-7-13)19-14-8-4-5-9-15(14)20-11-10-17-12-20/h1-12H,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAJMWRJVVMYPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2N3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

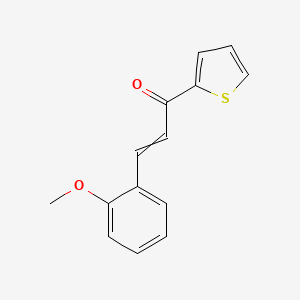

![3-allyl-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397921.png)
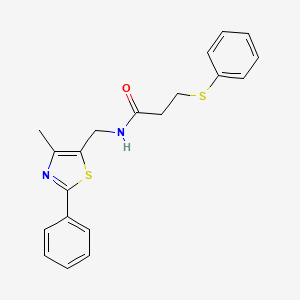
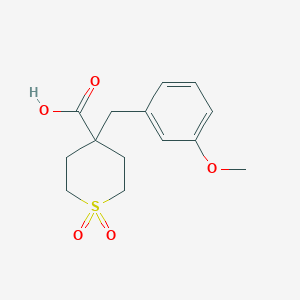
![5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2397925.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2397928.png)

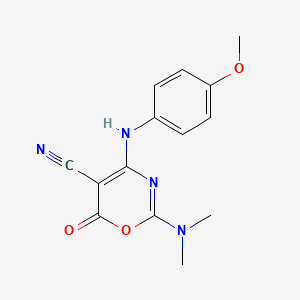
![7-(tert-butyl)-1,3-dimethyl-8-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397933.png)
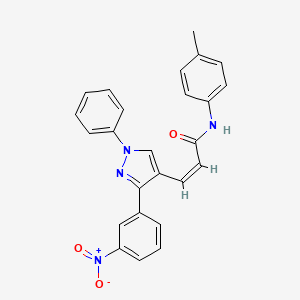
![exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2397936.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2397938.png)
![[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B2397940.png)